

# Spectroscopic Profile of Bis(4-octylphenyl)amine: A Technical Guide

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## Compound of Interest

Compound Name: *Bis(4-octylphenyl)amine*

Cat. No.: *B085910*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(4-octylphenyl)amine**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Bis(4-octylphenyl)amine**.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental <sup>1</sup>H NMR data in public repositories, the following chemical shifts have been predicted using advanced computational models. These predictions provide a reliable estimate for the proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	m	8H	Aromatic Protons (Ar-H)
~5.6	s	1H	N-H Proton
~2.5-2.6	t	4H	Ar-CH <sub>2</sub> -
~1.5-1.6	m	4H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
~1.2-1.4	m	20H	-(CH <sub>2</sub> ) <sub>5</sub> -
~0.8-0.9	t	6H	-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the <sup>1</sup>H NMR data, the following <sup>13</sup>C NMR chemical shifts are based on computational predictions, offering valuable insights into the carbon skeleton of **Bis(4-octylphenyl)amine**.

Chemical Shift (ppm)	Assignment
~142	Aromatic C-N
~135	Aromatic C-C (substituted)
~129	Aromatic C-H
~120	Aromatic C-H
~35	Ar-CH <sub>2</sub> -
~32	-CH <sub>2</sub> -
~31.5	-CH <sub>2</sub> -
~29	-CH <sub>2</sub> - (multiple)
~22.5	-CH <sub>2</sub> -
~14	-CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

The following IR absorption data was sourced from the NIST Chemistry WebBook, providing characteristic vibrational modes of the molecule.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	(variable)	N-H Stretch
~3050-3020	(medium)	Aromatic C-H Stretch
~2950-2850	(strong)	Aliphatic C-H Stretch
~1600	(medium)	Aromatic C=C Stretch
~1510	(strong)	Aromatic C=C Stretch
~820	(strong)	p-Substituted Benzene C-H Bend

## Mass Spectrometry (MS) Data

The mass spectrometry data, obtained from the NIST Chemistry WebBook, reveals the molecular weight and fragmentation pattern of **Bis(4-octylphenyl)amine** under electron ionization (EI).<sup>[2]</sup>

m/z	Relative Intensity (%)	Assignment
393	~50	[M] <sup>+</sup> (Molecular Ion)
280	~100	[M - C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>
182	~20	[C <sub>12</sub> H <sub>10</sub> N] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Bis(4-octylphenyl)amine** would be prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), to a volume of about 0.6-0.7 mL. The solution would then be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

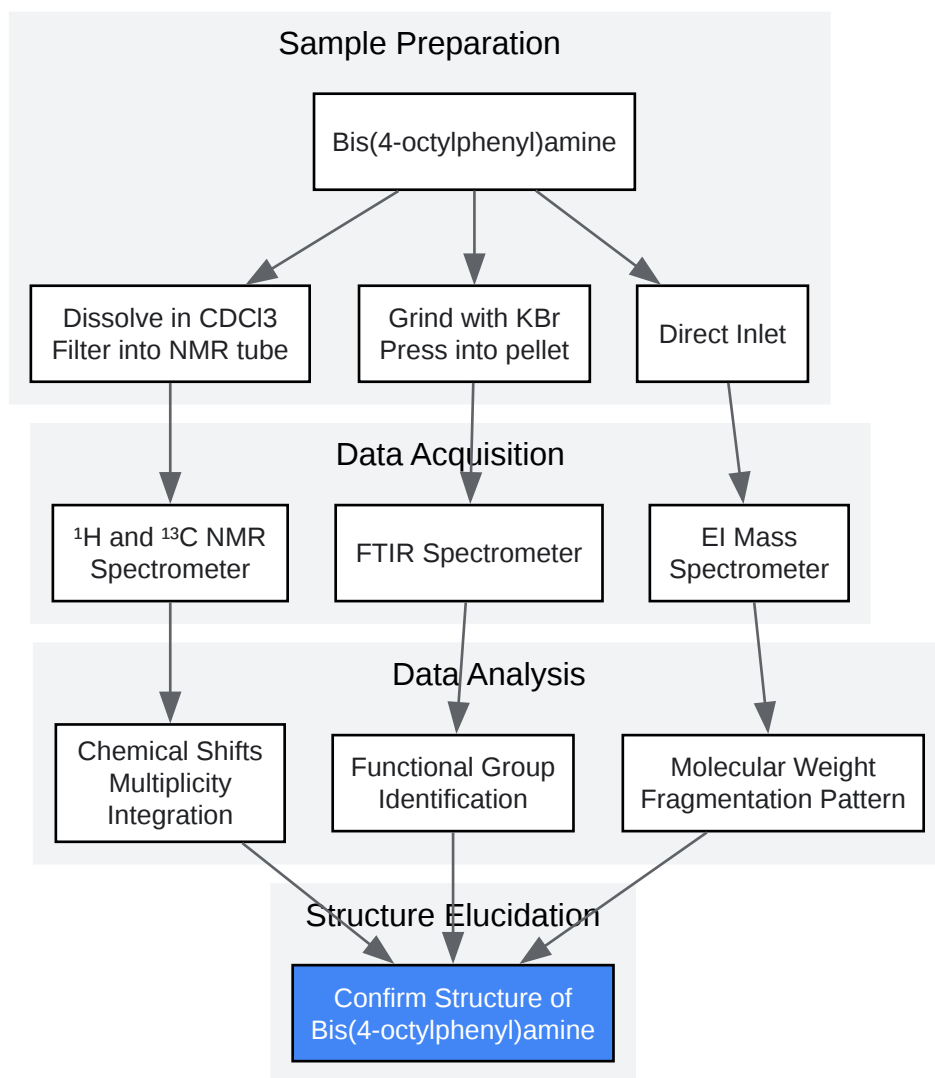
The IR spectrum of solid **Bis(4-octylphenyl)amine** can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded by placing the pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[3]</sup>

## Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

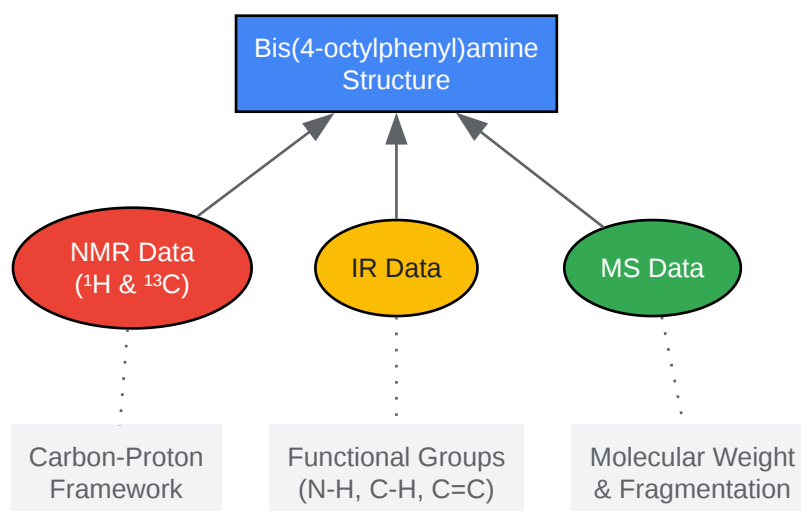
## Logical Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for spectroscopic data acquisition and analysis.



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Spectroscopic analysis workflow.



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Integration of spectroscopic data.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **Bis(4-octylphenyl)amine**. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a foundational understanding for researchers and scientists engaged in work involving this compound. The logical workflow diagrams further clarify the process of data acquisition and structural elucidation.

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